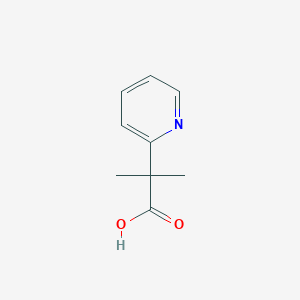

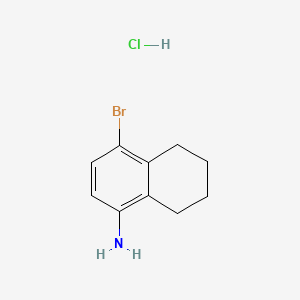

1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro-, hydrochloride

Übersicht

Beschreibung

“1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro-, hydrochloride” is a chemical compound with the linear formula C10H14ClN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The compound is also known as 5,6,7,8-Tetrahydro-1-naphthylamine .

Molecular Structure Analysis

The molecular weight of “this compound” is 183.683 . The compound has a CAS Number of 6271-86-9 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Synthesis of Monoamine Oxidase Inhibitor Intermediate

1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride is synthesized from benzene through a sequence involving acylation, reduction, cyclization, condensation, reduction, and salification. This compound serves as an important intermediate for monoamine oxidase (MAO) inhibitors, showcasing a method that is beneficial for industrial production due to the affordability and availability of raw materials, simplicity of operation, and high yield and quality of products (Yu, 2013).

Industrial Synthesis of Antidepressant Sertraline

A novel industrial synthesis of sertraline hydrochloride, a highly effective antidepressant, is presented, showcasing a more advantageous process compared to previously reported methods. The synthesis involves using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This process highlights a stable compound that is obtainable in good yield using environmentally friendly reagents (Vukics et al., 2002).

Polymorphism and Material Properties

Polymorphism of CHF 1035

The polymorphism of rac-5,6-diisobutyryloxy-2-methylamino-1,2,3,4-tetrahydro-naphthalene hydrochloride (CHF 1035) was explored. Three distinct crystal forms were identified and characterized using various spectroscopic and thermal methods. This study provides insights into the structural rearrangements and stability of different polymorphs at room temperature (Giordano et al., 2001).

Chemical Reactivity and Synthesis of Derivatives

Reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine

The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine was examined with various amines, leading to the formation of mono- and di-amino-substituted derivatives. This research demonstrates different reactivities for the chlorine atoms and reveals new rearrangement processes during synthesis, confirmed by X-ray crystallography (Sirakanyan et al., 2014).

Anticancer Activity and Enzyme Modulation

Synthesis for Anticancer Evaluation

(3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone was synthesized and reacted with various nucleophiles, leading to the formation of compounds with potential as anticancer agents. This synthesis pathway showcases the diversity of derivatives that can be obtained from the base compound and their prospective utility in cancer treatment (Gouhar & Raafat, 2015).

Modulation of Carcinogen Metabolizing Enzymes

Derivatives of 2-bromo-1-(5,6,7,8-tetrahydro-naphthalen-2-yl)-ethanone were synthesized and studied for their influence on carcinogen metabolizing enzymes and in the tumor initiation process. The derivatives demonstrated significant effects on various enzymes and showed potential as inhibitors of DNA damage, indicating their relevance in studying cancer metabolism and treatment (Hamdy et al., 2010).

Wirkmechanismus

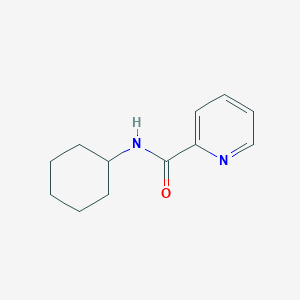

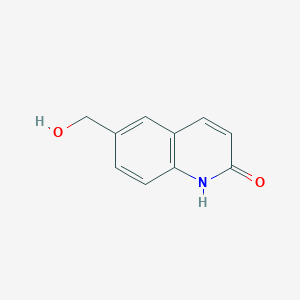

5,6,7,8-Tetrahydro-1-naphthylamine is used as a reagent in the synthesis of GoSlo-SR-5-69, a potent activator of large conductance Ca2±activated K+ (BK) channels . It is also used as a reagent in the synthesis of benzopyrans and related compounds as inhibitors of the hypoxia-inducible factor pathway .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-bromo-5,6,7,8-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h5-6H,1-4,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYSYXXKUQMYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC(=C2C1)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146700 | |

| Record name | 1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104761-46-8 | |

| Record name | 1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104761468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenamine, 4-bromo-5,6,7,8-tetrahydro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.